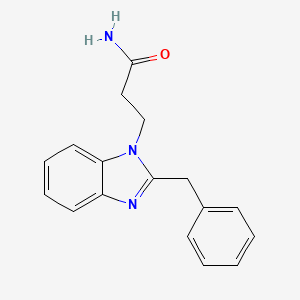

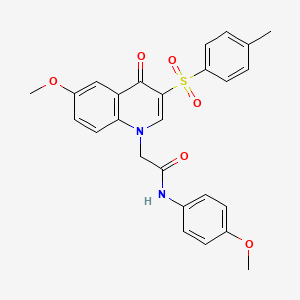

3-(2-Benzylbenzimidazol-1-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Benzylbenzimidazol-1-yl)propanamide” is a compound that contains a benzimidazole ring . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of benzylic alcohols and acetamides . A new radical condensation reaction has been developed where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides with water as the only byproduct . The transformation is performed with potassium tert-butoxide as the only additive and gives rise to a variety of 3-arylpropanamides in good yields .Applications De Recherche Scientifique

Anticancer Agents

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, making it a promising scaffold for new anticancer drugs . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Proton Pump Inhibitors

Benzimidazole derivatives such as pantoprazole, lansoprazole, esomeprazole, and ilaprazole are used as proton pump inhibitors . These drugs reduce the production of acid in the stomach, helping to treat conditions like gastroesophageal reflux disease (GERD).

Antihelminthics

Benzimidazole derivatives like mebendazole, albendazole, thiabendazole, and flubendazole are used as antihelminthics . These drugs are used to treat a variety of parasitic worm infestations.

Antivirals

Benzimidazole derivatives have shown potential as antiviral agents . For example, enviradine, samatasvir, and maribavir are benzimidazole-based drugs used to treat viral infections.

Analgesic and Anti-inflammatory Agents

Benzimidazole derivatives have been used as key pharmacophores in clinically approved analgesic and anti-inflammatory agents . For example, chiral benzimidazole derivatives were found to be Na V 1.8 blockers, which play a key role in the transmission of pain signals .

These are just a few of the many potential applications of benzimidazole derivatives. It’s important to note that the effectiveness of these compounds can vary depending on the specific derivative and its functional groups .

Orientations Futures

Benzimidazole and its derivatives are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their diverse biological activities, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “3-(2-Benzylbenzimidazol-1-yl)propanamide” and similar compounds may have potential for future drug development .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been reported to possess a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Mode of Action

Benzimidazole derivatives have been intensively studied for their potential as new generation anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Biochemical Pathways

Benzimidazole derivatives have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Result of Action

Benzimidazole derivatives have been reported to possess a wide spectrum of pharmacological activities .

Propriétés

IUPAC Name |

3-(2-benzylbenzimidazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c18-16(21)10-11-20-15-9-5-4-8-14(15)19-17(20)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKFQCZITFIMPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2374253.png)

![1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2374255.png)

![N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2374258.png)

![2-(Benzotriazol-1-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2374259.png)

![1-[4-[4-(2-Hydroxyphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2374264.png)

![Ethyl 4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2374265.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2374266.png)